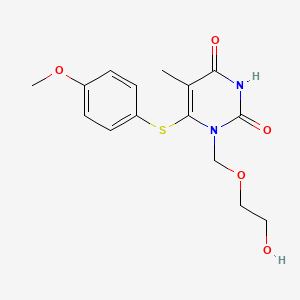
1-((2-Hydroxyethoxy)methyl)-6-((4-methoxyphenyl)thio)thymine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2-Hydroxyethoxy)methyl)-6-((4-methoxyphenyl)thio)thymine is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a hydroxyethoxy group, a methoxyphenyl thio group, and a thymine base. Its chemical properties and reactivity make it a subject of interest in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Hydroxyethoxy)methyl)-6-((4-methoxyphenyl)thio)thymine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Protection of the thymine base: The thymine base is protected to prevent unwanted reactions during subsequent steps.
Introduction of the hydroxyethoxy group: This step involves the reaction of the protected thymine with an appropriate reagent to introduce the hydroxyethoxy group.
Thioether formation: The methoxyphenyl thio group is introduced through a nucleophilic substitution reaction.
Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
1-((2-Hydroxyethoxy)methyl)-6-((4-methoxyphenyl)thio)thymine can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the methoxyphenyl thio group to a thiol.
Substitution: The methoxyphenyl thio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethoxy group can yield aldehydes or carboxylic acids, while reduction of the methoxyphenyl thio group can yield thiols.
Aplicaciones Científicas De Investigación
1-((2-Hydroxyethoxy)methyl)-6-((4-methoxyphenyl)thio)thymine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to nucleic acid chemistry and interactions with biological molecules.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-6-((4-methoxyphenyl)thio)thymine involves its interaction with specific molecular targets. The hydroxyethoxy group and methoxyphenyl thio group can participate in hydrogen bonding and hydrophobic interactions, respectively, with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-((2-Hydroxyethoxy)methyl)-6-((4-methoxyphenyl)thio)uracil: Similar structure but with a uracil base instead of thymine.
1-((2-Hydroxyethoxy)methyl)-6-((4-methoxyphenyl)thio)cytosine: Similar structure but with a cytosine base instead of thymine.
Uniqueness
1-((2-Hydroxyethoxy)methyl)-6-((4-methoxyphenyl)thio)thymine is unique due to its specific combination of functional groups and the thymine base. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
125083-80-9 |
|---|---|
Fórmula molecular |
C15H18N2O5S |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
1-(2-hydroxyethoxymethyl)-6-(4-methoxyphenyl)sulfanyl-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C15H18N2O5S/c1-10-13(19)16-15(20)17(9-22-8-7-18)14(10)23-12-5-3-11(21-2)4-6-12/h3-6,18H,7-9H2,1-2H3,(H,16,19,20) |
Clave InChI |
DWMGGBXPBFYIBI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(C(=O)NC1=O)COCCO)SC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


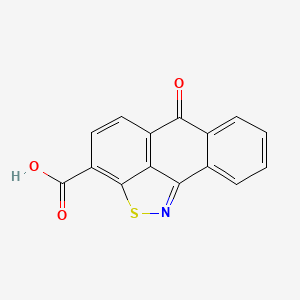
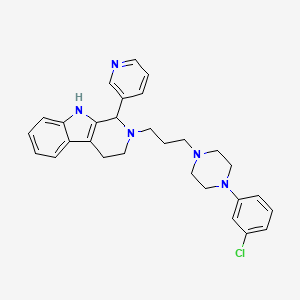
![1,4-Dimethyldibenzo[b,d]thiophene-2-carbaldehyde](/img/structure/B12792550.png)


![N-[3,5-bis(hydrazinecarbonyl)phenyl]hexadecane-1-sulfonamide](/img/structure/B12792565.png)

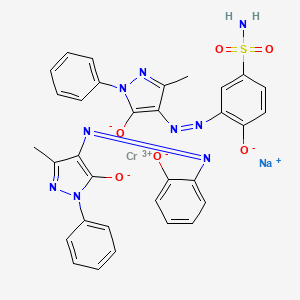
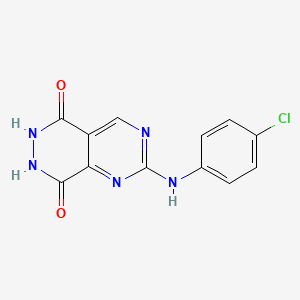
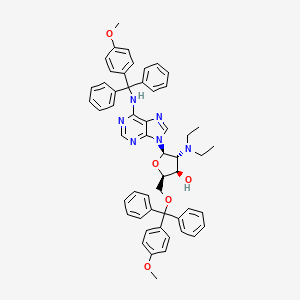
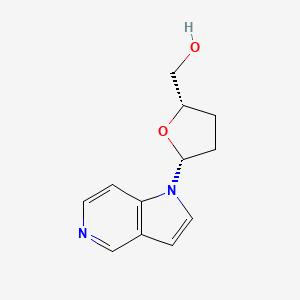

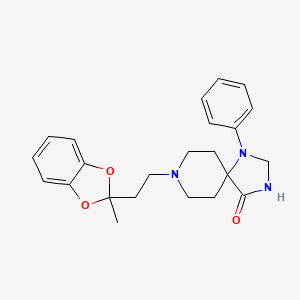
![Methyl 4-[2-(2-methoxy-2-oxoethyl)phenyl]butanoate](/img/structure/B12792632.png)
